molecular formula C5H7ClIN3 B2912429 3-Iodo-pyridine-2,5-diamine hydrochloride CAS No. 2065250-04-4

3-Iodo-pyridine-2,5-diamine hydrochloride

Cat. No. B2912429
CAS RN: 2065250-04-4
M. Wt: 271.49
InChI Key: PVKCUIWOHWGYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-pyridine-2,5-diamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-Iodo-pyridine-2,5-diamine hydrochloride is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to inhibit the activity of tyrosine kinases and DNA topoisomerases. It has also been reported to induce the expression of various genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Iodo-pyridine-2,5-diamine hydrochloride in lab experiments include its high yield synthesis method, its anticancer properties, and its ability to inhibit the activity of various enzymes involved in cancer progression. The limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of 3-Iodo-pyridine-2,5-diamine hydrochloride in scientific research. These include the development of novel anticancer drugs based on its structure, the synthesis of metal complexes for various applications in the field of catalysis and material science, and the investigation of its mechanism of action to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. Its high yield synthesis method, anticancer properties, and ability to inhibit the activity of various enzymes make it a promising compound for future research. Further investigation of its mechanism of action and the development of novel drugs based on its structure could lead to significant advancements in the field of biochemistry and pharmacology.

Synthesis Methods

The synthesis of 3-Iodo-pyridine-2,5-diamine hydrochloride involves the reaction between 3-aminopyridine and iodine in the presence of hydrochloric acid. The reaction takes place at room temperature and yields the desired product in high yield. This method has been reported in several research articles and is widely accepted for the synthesis of this compound.

Scientific Research Applications

3-Iodo-pyridine-2,5-diamine hydrochloride has been used in several scientific research studies. It has been reported to have anticancer properties and has been used in the development of novel anticancer drugs. It has also been used as a ligand in the synthesis of metal complexes for various applications in the field of catalysis and material science.

properties

IUPAC Name

3-iodopyridine-2,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3.ClH/c6-4-1-3(7)2-9-5(4)8;/h1-2H,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCUIWOHWGYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.